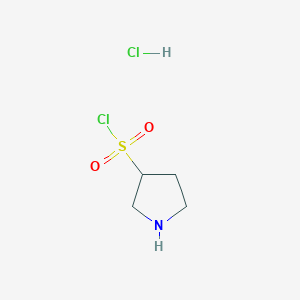
Pyrrolidine-3-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3-sulfonyl chloride hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-3-sulfonyl chloride hydrochloride can be synthesized through the reaction of pyrrolidine with chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to pyrrolidine under controlled temperature conditions to avoid excessive heat and side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pyrrolidine and chlorosulfonic acid are reacted in a continuous or batch process. The reaction mixture is then subjected to distillation under reduced pressure to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Pyrrolidine-3-sulfonyl chloride hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of pyrrolidine-3-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide and sulfonate ester derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Pyrrolidine-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Pyrrolidine-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
Pyridine-3-sulfonyl chloride: Contains a pyridine ring instead of a pyrrolidine ring
Uniqueness: Pyrrolidine-3-sulfonyl chloride hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the sulfonyl chloride group on the pyrrolidine ring affects the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C4H9Cl2NO2S |
|---|---|
Molecular Weight |
206.09 g/mol |
IUPAC Name |
pyrrolidine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C4H8ClNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H |
InChI Key |
DTFLGQUZRYKSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















